

Application Notes and Protocols for Studying Enterostatin Receptor Binding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enterostatin*

Cat. No.: *B549975*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin, a pentapeptide derived from procolipase, plays a significant role in the regulation of fat intake. Its biological effects are mediated through interactions with specific receptors, making the study of these binding events crucial for understanding its mechanism of action and for the development of novel therapeutics targeting metabolic disorders. This document provides detailed application notes and protocols for studying the binding of **enterostatin** to its putative receptors, primarily focusing on the F1-ATPase β -subunit and the μ -opioid receptor.

Quantitative Data Summary

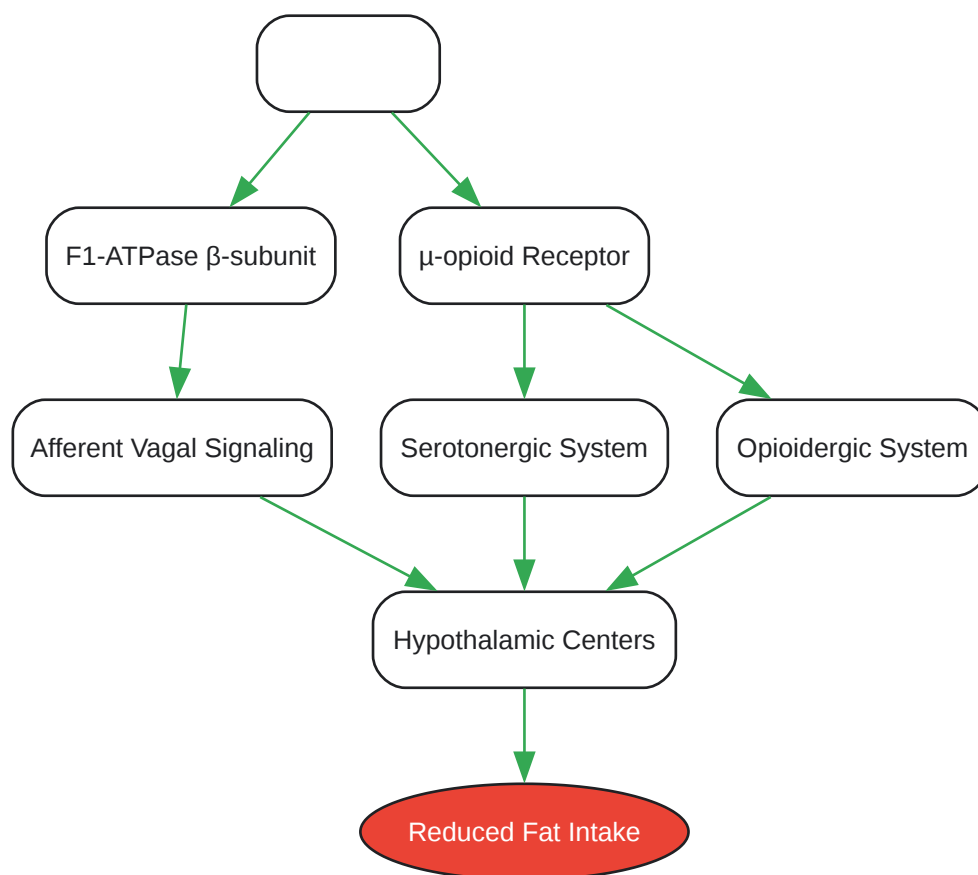
The following table summarizes the available quantitative data for **enterostatin** receptor binding from the literature.

Ligand	Receptor/Binding Partner	Cell Line/System	Method	Binding Affinity (Kd/Ki)	Receptor Density (Bmax)
Enterostatin	F1-ATPase β -subunit	Purified rat F1-ATPase β -subunit	Surface Plasmon Resonance (SPR)	150 nM ^[1]	Not Reported
Various Opioids	μ -opioid receptor	Recombinant human MOR in cell membranes	Radioligand Competition Assay	Ki values range from nM to μ M	Not Reported

Note: Direct binding data for **enterostatin** to the μ -opioid receptor is not currently available in the literature. The involvement of this receptor is suggested by functional studies where opioid agonists and antagonists modulate the effects of **enterostatin**.

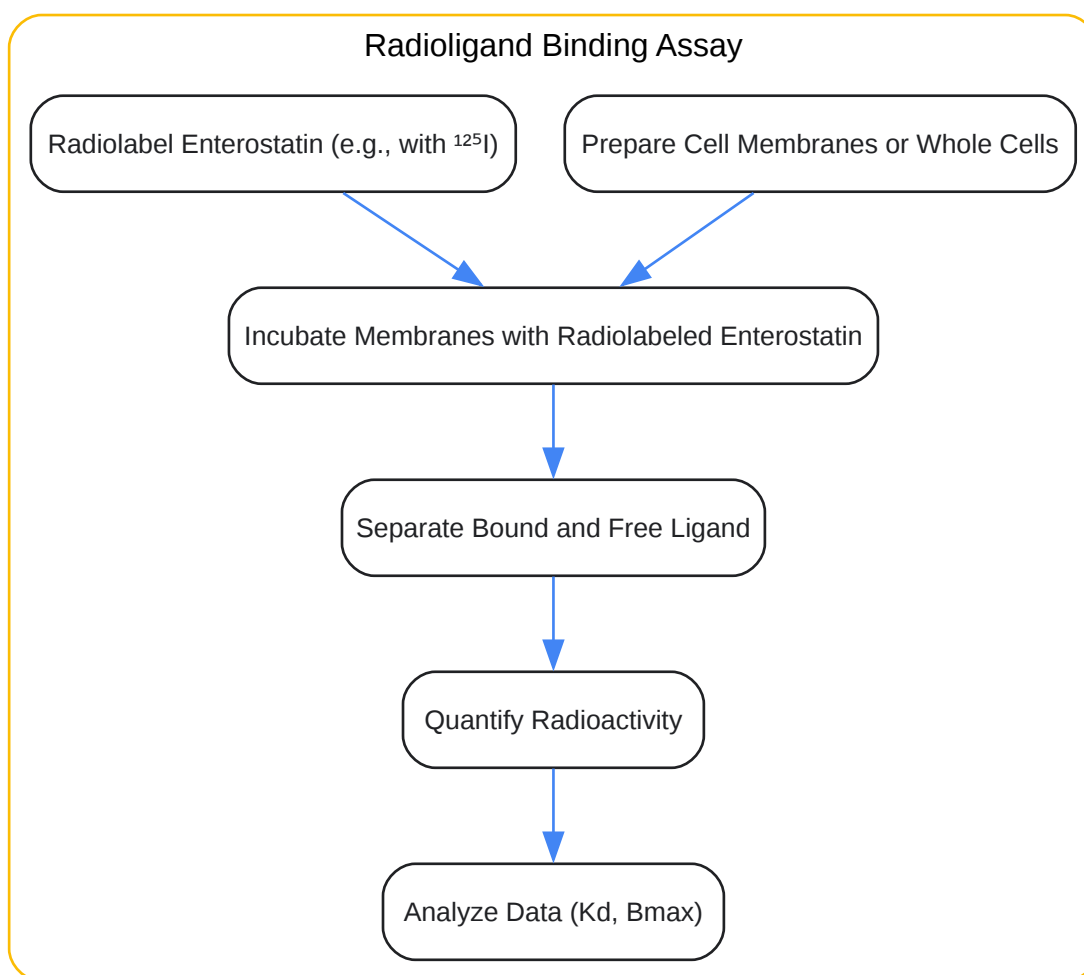
Signaling Pathways and Experimental Workflows

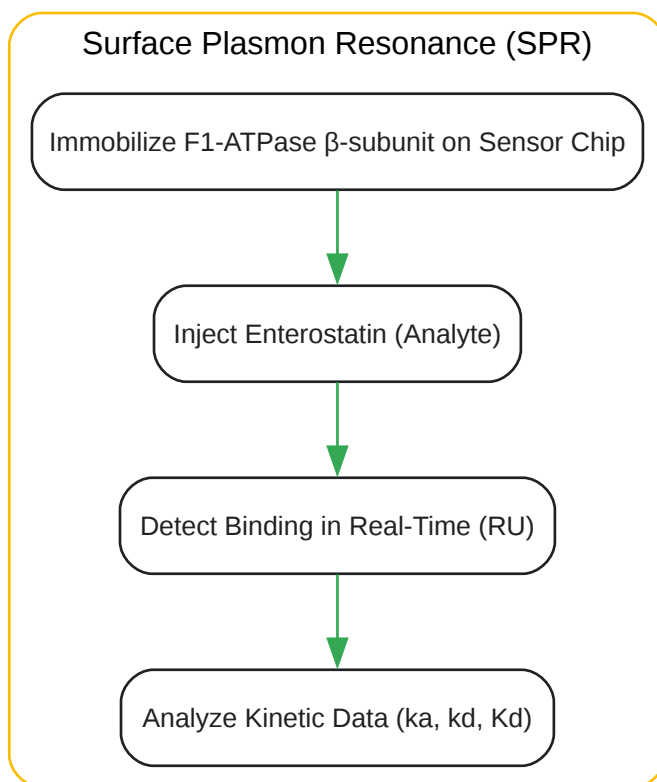
The following diagrams illustrate the key signaling pathways influenced by **enterostatin** and the general workflows for the experimental protocols described in this document.

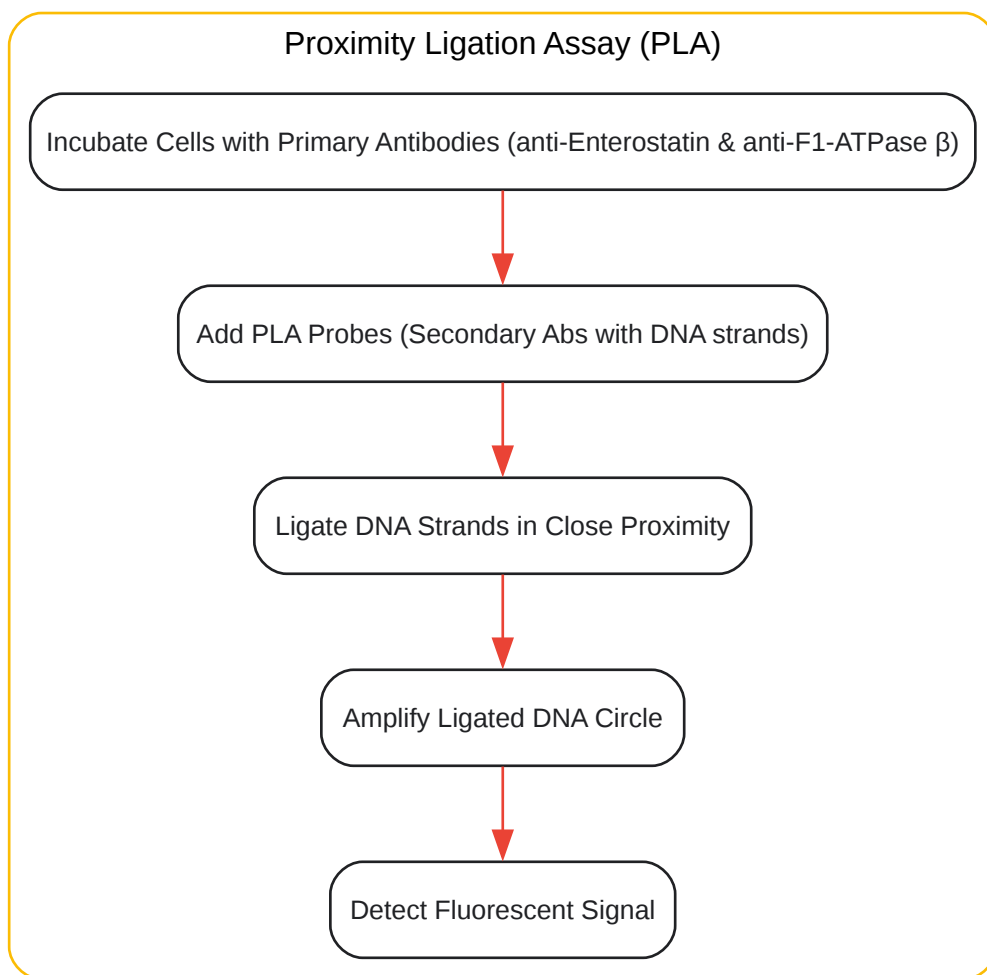


[Click to download full resolution via product page](#)

Figure 1: Proposed signaling pathways of **enterostatin**.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The F1-ATPase beta-subunit is the putative enterostatin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying Enterostatin Receptor Binding]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b549975#techniques-for-studying-enterostatin-receptor-binding>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com